methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether
Beschreibung
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group and a sulfonyl group, which is further connected to a methyl-imidazole moiety. The presence of these functional groups contributes to its distinct chemical behavior and potential utility in research and industry.
Eigenschaften
Molekularformel |
C15H14N2O3S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-(6-methoxynaphthalen-2-yl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-11-16-7-8-17(11)21(18,19)15-6-4-12-9-14(20-2)5-3-13(12)10-15/h3-10H,1-2H3 |
InChI-Schlüssel |
NCIGNBDIEBIRET-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Kanonische SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxy group is introduced via methylation, followed by sulfonylation to attach the sulfonyl group. The final step involves the formation of the imidazole ring, which is achieved through cyclization reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: The methoxy and sulfonyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether include other naphthalene derivatives and sulfonyl-imidazole compounds. For example:
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the methoxynaphthalene core but differs in its functional groups and overall structure.
6-Methoxy-2-naphthyl propanamide derivatives: These compounds have similar antibacterial activity and structural features. The uniqueness of methyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
